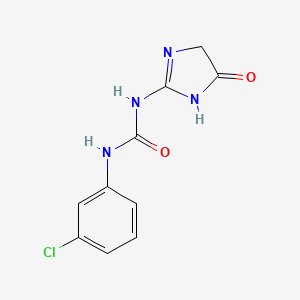
N-(3-Chlorophenyl)-N'-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and an imidazole ring in its structure suggests potential biological activity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea typically involves the reaction of 3-chloroaniline with an appropriate isocyanate or carbodiimide under controlled conditions. The reaction may be carried out in the presence of a catalyst or under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch or continuous processes. The choice of solvents, temperature, and pressure conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH would be tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazole ring suggests potential binding to metal ions or active sites in proteins, leading to inhibition or modulation of biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
The unique combination of the chlorophenyl group and the imidazole ring in N-(3-Chlorophenyl)-N’-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)urea may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61635-14-1 |
|---|---|
Molekularformel |
C10H9ClN4O2 |
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(5-oxo-1,4-dihydroimidazol-2-yl)urea |
InChI |
InChI=1S/C10H9ClN4O2/c11-6-2-1-3-7(4-6)13-10(17)15-9-12-5-8(16)14-9/h1-4H,5H2,(H3,12,13,14,15,16,17) |
InChI-Schlüssel |
UVMJRAGOQOABOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



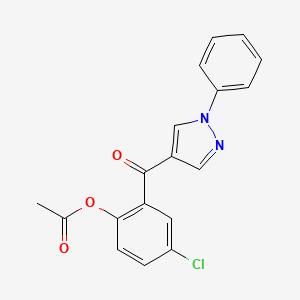
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
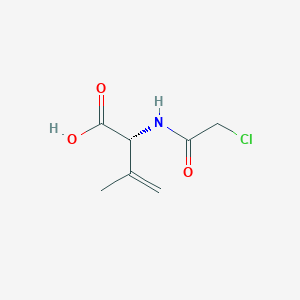
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)

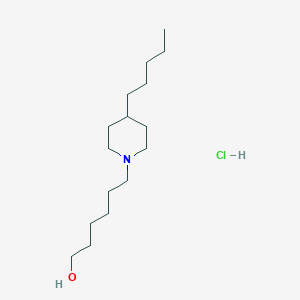
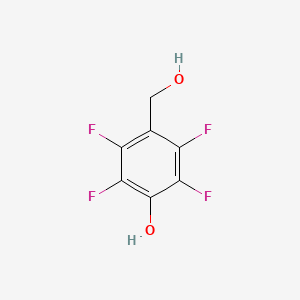
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
